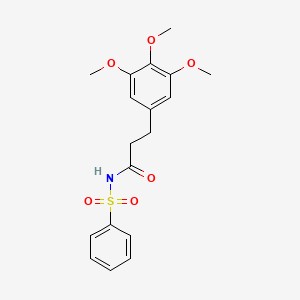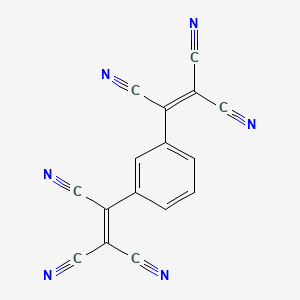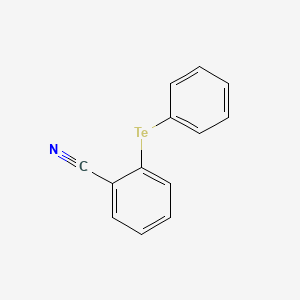![molecular formula C11H8N2O4 B14289870 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-28-7](/img/structure/B14289870.png)
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclohexane ring system, which includes an azabicyclo moiety. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C). This reaction forms a cyclopropanedicarboxylic anhydride intermediate, which is then treated with acetyl chloride to yield the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other bicyclic compounds, such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
1,2-Cyclopropanedicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications. The uniqueness of this compound lies in its combination of the nitrophenyl group and the azabicyclo moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
113111-28-7 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-9-7-5-11(7,10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-4,7H,5H2,(H,12,14,15) |
InChI Key |
PFMJBSJTYXLSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


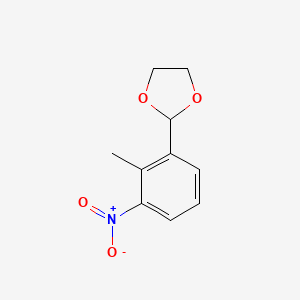
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
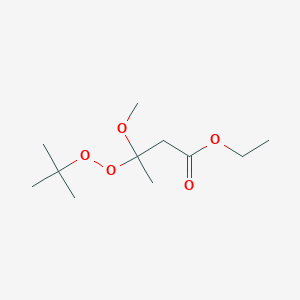
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
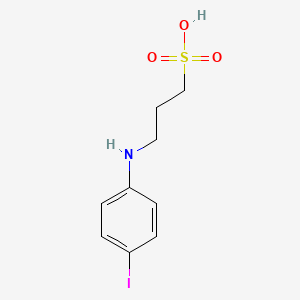
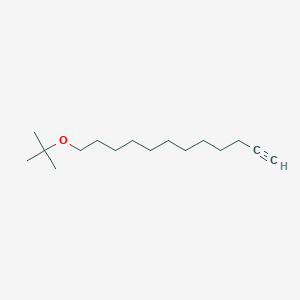
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
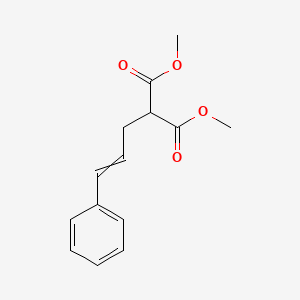
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
